N'-cyclopentylideneisonicotinohydrazide

Vue d'ensemble

Description

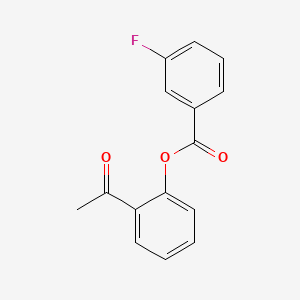

N-cyclopentylideneisonicotinohydrazide, commonly known as CPIH, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPIH belongs to the class of hydrazide derivatives and is synthesized through a simple and efficient method.

Applications De Recherche Scientifique

Drug Discovery and Development

N'-Cyclopentylideneisonicotinohydrazide, like other chemical compounds, plays a significant role in the field of drug discovery. It contributes to the development of new pharmaceuticals, potentially enhancing therapeutic options. A historical perspective on drug discovery emphasizes the importance of chemistry and pharmacology in progressing medicine, with molecular biology and genomic sciences impacting drug discovery significantly (Drews, 2000).

Anticancer Potency

Compounds related to this compound have shown promising results in cancer research. For example, certain derivatives have been evaluated for their anticancer potency against various cancer cell lines, providing insights into potential therapeutic applications in oncology (Turan-Zitouni et al., 2018).

Synthesis of Novel Compounds

The use of similar compounds in synthesizing new heterocyclic compounds is noteworthy. These synthesized derivatives have demonstrated antibacterial and antifungal activities, indicating a broad spectrum of potential applications in treating various diseases (Mohareb et al., 2007).

Antimicrobial Activity

Research on this compound-related compounds has shown significant antimicrobial activity against specific strains like Mycobacterium tuberculosis. This highlights the potential for developing new antimicrobial agents to address drug-resistant infections (Boechat et al., 2011).

Anti-Inflammatory and Analgesic Properties

Hydrazide derivatives, related to this compound, have shown potent anti-inflammatory and analgesic properties. These compounds act by suppressing various signaling pathways, indicating their potential as novel treatments for inflammatory conditions (Zeeshan et al., 2019).

Mécanisme D'action

Target of Action

Isonicotinic acid, cyclopentylidenehydrazide, also known as isoniazid, primarily targets organisms of the genus Mycobacterium , specifically M. tuberculosis, M. bovis, and M. kansasii . It is a highly specific agent, ineffective against other microorganisms . It is also known to inhibit mycolic acid biosynthesis .

Mode of Action

Isoniazid is a prodrug and must be activated by bacterial catalase . It is acetylated by N-acetyl transferase to N-acetylisoniazid; it is then biotransformed to isonicotinic acid and monoacetylhydrazine . Monoacetylhydrazine is associated with hepatotoxicity via formation of a reactive intermediate metabolite when N-hydroxylated by the cytochrome P450 mixed oxidase system .

Biochemical Pathways

Isoniazid is involved in inhibiting the biosynthesis of mycolic acid , an essential cell wall component of M. tuberculosis . It also forms NAD adducts in their active form, partly perturbing the redox cofactor metabolism . NAD depletion has been observed in Mycobacterium tuberculosis (Mtb) during isoniazid treatment .

Pharmacokinetics

Isoniazid is metabolized by hepatic N-acetyltransferase (NAT) and cytochrome P450 2E1 (CYP2E1) to form hepatotoxins . It selectively induces the expression of CYP2E1 . It is also known to reversibly inhibit CYP2C19 and CYP3A4 activities, and mechanistically inactivate CYP1A2, CYP2A6, CYP2C19, and CYP3A4 at clinically relevant concentrations .

Result of Action

The cells only at the initial stage of growth are most susceptible to the drugs resulting in the loss of acid-fastness and intact cellular morphology in the majority of cells . It is bactericidal when mycobacteria grow rapidly and bacteriostatic when they grow slowly .

Action Environment

The action of isoniazid can be influenced by environmental factors such as the presence of other drugs and the physiological state of the bacteria. For instance, it has been observed that isoniazid is more effective against rapidly growing mycobacteria . Furthermore, the efficacy of isoniazid can be affected by the presence of other drugs, as it is often used in combination with other antimycobacterial agents for the treatment of active or latent tuberculosis .

Propriétés

IUPAC Name |

N-(cyclopentylideneamino)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c15-11(9-5-7-12-8-6-9)14-13-10-3-1-2-4-10/h5-8H,1-4H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFWRZAGLLHCXCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NNC(=O)C2=CC=NC=C2)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60196094 | |

| Record name | Isonicotinic acid, cyclopentylidenehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4427-18-3 | |

| Record name | 4-Pyridinecarboxylic acid, 2-cyclopentylidenehydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4427-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isonicotinic acid, cyclopentylidenehydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004427183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isonicotinic acid, cyclopentylidenehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(6-methyl-1H-benzimidazol-2-yl)phenyl]-2-furamide](/img/structure/B4774463.png)

![N-({4-allyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzamide](/img/structure/B4774470.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3-methylphenyl)urea](/img/structure/B4774480.png)

![2-{[(2,6-dichlorobenzyl)sulfonyl]amino}benzamide](/img/structure/B4774482.png)

![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B4774493.png)

![2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B4774494.png)

![N-(5-chloro-2-methylphenyl)-N'-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4774500.png)

![N-[2-(2-furyl)-2-(4-morpholinyl)ethyl]-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B4774508.png)

![5-(difluoromethyl)-4-({4-methoxy-3-[(5-methyl-2-nitrophenoxy)methyl]benzylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B4774515.png)